tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Scientific Research Applications
tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of benzimidazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of new materials with specific properties such as fluorescence and conductivity.
Preparation Methods
The synthesis of tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Carboxylation: The carboxylation of the benzimidazole ring is carried out using carbon dioxide in the presence of a suitable catalyst.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloride and a base such as triethylamine.
Chemical Reactions Analysis
tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA and proteins, leading to various biological effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate can be compared with other similar compounds such as:
5-nitro-1H-benzo[d]imidazole-1-carboxylate: Lacks the tert-butyl protection, making it more reactive in certain chemical reactions.
tert-butyl 1H-benzo[d]imidazole-1-carboxylate: Lacks the nitro group, resulting in different biological activities and chemical reactivity.
5-amino-1H-benzo[d]imidazole-1-carboxylate: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Properties
IUPAC Name |
tert-butyl 5-nitrobenzimidazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-9-6-8(15(17)18)4-5-10(9)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOSCFKZILUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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